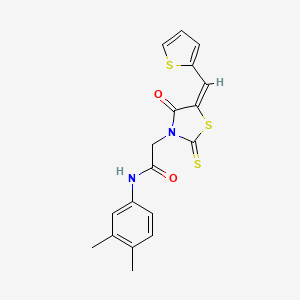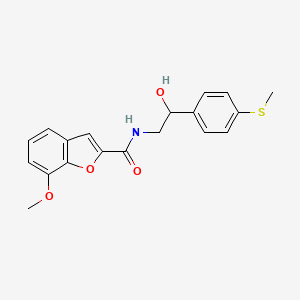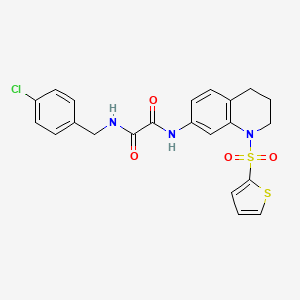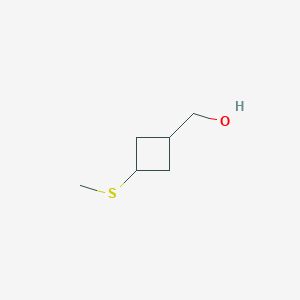![molecular formula C9H13N3S B2964875 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile CAS No. 63499-87-6](/img/structure/B2964875.png)
2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile" is a complex organic molecule characterized by its unique pyrrole core structure. Pyrroles are aromatic heterocycles that play a crucial role in various chemical and biological processes. This compound features functional groups such as an amino group, a nitrile group, and a methylsulfanyl ethyl side chain, which make it a subject of interest in diverse fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile typically involves multi-step synthesis starting from readily available precursors. One common route begins with the synthesis of the pyrrole ring, followed by subsequent modifications to introduce the amino group, the nitrile group, and the methylsulfanyl ethyl side chain. Detailed steps include:
Pyrrole Ring Formation: : This can be achieved through the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines under acidic conditions.
Functional Group Introduction: : Nitration, halogenation, and alkylation reactions can be used to introduce the nitrile, methyl, and sulfanyl ethyl groups onto the pyrrole ring, using reagents like potassium cyanide, methyl iodide, and methylthiol.
Final Modifications: : The amino group can be introduced through nucleophilic substitution reactions, using appropriate amine sources under mild conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of catalysts, solvent systems, and temperature control to ensure efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the process.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The amino group can participate in substitution reactions, forming derivatives by reacting with acyl chlorides, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a catalyst.
Substituting reagents: : Acyl chlorides, sulfonyl chlorides, alkyl halides.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Primary amines.
Substitution: : Amides, sulfonamides, alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its functional groups interact with various biological targets, making it useful in the study of enzyme activities, receptor binding, and metabolic pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest possible roles as an inhibitor of specific enzymes or as a modulator of biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and proteins. The nitrile and amino groups are crucial for binding to active sites, while the methylsulfanyl ethyl side chain modulates its affinity and selectivity. Through these interactions, the compound can inhibit or activate specific biological pathways, leading to its observed effects.
類似化合物との比較
Unique Features
Compared to other pyrrole derivatives, 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and biological activity.
Similar Compounds
2-amino-4-methyl-5-[2-(ethylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile: : Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
2-amino-4-methyl-5-(methylthio)-1H-pyrrole-3-carbonitrile: : Lacks the ethyl side chain but shares other functional groups.
2-amino-4-methyl-1H-pyrrole-3-carbonitrile: : Lacks the sulfanyl ethyl side chain, providing insight into the role of this group in reactivity and activity.
That should give you a detailed look at this fascinating compound!
特性
IUPAC Name |
2-amino-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-7(5-10)9(11)12-8(6)3-4-13-2/h12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSCQLEWSLNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)
![tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2964800.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)



![2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2964805.png)
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide](/img/structure/B2964810.png)


![3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2964815.png)
